molecular formula C17H19NO4 B5617916 Benzo[1,3]dioxol-5-ylmethyl-(2,3-dimethoxy-benzyl)-amine

Benzo[1,3]dioxol-5-ylmethyl-(2,3-dimethoxy-benzyl)-amine

Cat. No.: B5617916
M. Wt: 301.34 g/mol
InChI Key: ZVVCZLCTKSAOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[1,3]dioxol-5-ylmethyl-(2,3-dimethoxy-benzyl)-amine is a substituted benzylamine derivative characterized by a benzo[1,3]dioxole (methylenedioxyphenyl) moiety linked to a 2,3-dimethoxybenzyl group via a methylamine bridge. These compounds are typically synthesized via nucleophilic substitution or reductive amination, as inferred from methods described for similar amines (e.g., ).

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[(2,3-dimethoxyphenyl)methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-19-15-5-3-4-13(17(15)20-2)10-18-9-12-6-7-14-16(8-12)22-11-21-14/h3-8,18H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVCZLCTKSAOKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CNCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[1,3]dioxol-5-ylmethyl-(2,3-dimethoxy-benzyl)-amine typically involves the condensation of benzo[1,3]dioxole carbaldehyde with 2,3-dimethoxybenzylamine. This reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and employing green chemistry principles can minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzo[1,3]dioxol-5-ylmethyl-(2,3-dimethoxy-benzyl)-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzylamine moiety are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like halides, amines, and thiols in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[1,3]dioxol-5-ylmethyl-(2,3-dimethoxy-benzyl)-ketone, while reduction may produce the corresponding alcohol or amine derivatives.

Scientific Research Applications

Neurodegenerative Disease Research

One of the primary applications of benzo[1,3]dioxol-5-ylmethyl-(2,3-dimethoxy-benzyl)-amine is its potential as an acetylcholinesterase inhibitor . This enzyme plays a crucial role in neurodegenerative diseases such as Alzheimer's disease. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, which may improve cognitive function in affected individuals.

Anti-Cancer Properties

Research has indicated that this compound may possess anti-cancer properties through mechanisms involving targeted protein degradation pathways. It has been shown to selectively degrade proteins associated with cancer progression, such as IKZF1 and IKZF3. This suggests its potential role as a molecular glue in targeted protein degradation therapy, particularly in hematological malignancies.

Synthesis and Characterization

The synthesis of this compound typically involves several steps. A notable method includes the reaction between benzo[d][1,3]dioxol-5-ylmethanol and dimethoxybenzylamine using triethylamine as a base in tetrahydrofuran under controlled conditions.

Crystallographic Data

The crystallographic data for the compound reveals essential structural details:

  • Crystal System : Orthorhombic
  • Space Group : P212121
  • Cell Dimensions :
    • a=5.8585(3) a=5.8585(3)\text{ }
    • b=16.2727(10) b=16.2727(10)\text{ }
    • c=18.4886(11) c=18.4886(11)\text{ }

This data is crucial for understanding the compound's three-dimensional arrangement and interactions at the molecular level .

Mechanism of Action

The mechanism by which Benzo[1,3]dioxol-5-ylmethyl-(2,3-dimethoxy-benzyl)-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the induction of apoptosis and cell cycle arrest in cancer cells. The compound may interact with cellular proteins and enzymes, leading to the activation of apoptotic pathways and inhibition of cell proliferation .

Comparison with Similar Compounds

Structural and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors Rotatable Bonds Notes
Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine () 2-methoxy C₁₆H₁₇NO₃ 272.32 1 3 5 Free base; CAS 418774-45-5
Benzo[1,3]dioxol-5-ylmethyl-(3-methoxy-benzyl)-amine oxalate () 3-methoxy (oxalate salt) C₁₈H₁₉NO₇ 361.35 2 7 7 Oxalate salt increases solubility; irritant (Xi)
Benzo[1,3]dioxol-5-ylmethyl-(3,4-dimethoxy-benzyl)-amine (Inferred) 3,4-dimethoxy C₁₇H₁₉NO₄ 301.34 1 4 5 Hypothetical analog; 3,4-substitution alters electronic density
Benzo[1,3]dioxol-5-ylmethyl-(3-ethoxy-4-methoxy-benzyl)-amine hydrochloride () 3-ethoxy-4-methoxy (HCl salt) C₁₈H₂₂ClNO₄ 351.82 2 5 7 Enhanced solubility due to HCl salt; complex topology (TPSA = 49)
Benzo[1,3]dioxol-5-ylmethyl-(3,4-difluoro-benzyl)-amine () 3,4-difluoro C₁₅H₁₃F₂NO₂ 277.27 1 3 5 Halogen substitution increases lipophilicity

Key Observations :

  • Methoxy vs.
  • Salt Forms : Hydrochloride () and oxalate salts () improve aqueous solubility, critical for pharmacological applications.
  • Halogen Substitution : The 3,4-difluoro derivative () has reduced molecular weight and increased electronegativity, which may enhance membrane permeability but reduce polar surface area.

Biological Activity

Benzo[1,3]dioxol-5-ylmethyl-(2,3-dimethoxy-benzyl)-amine is a complex organic compound known for its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, highlighting its applications in medicinal chemistry.

Structure and Synthesis

The compound is characterized by a benzo[d][1,3]dioxole moiety and a dimethoxybenzyl group. Its molecular formula is C17H19NO4C_{17}H_{19}NO_4, indicating the presence of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) atoms. The synthesis typically involves a reaction between benzo[d][1,3]dioxol-5-ylmethanol and dimethoxybenzylamine using triethylamine as a base in tetrahydrofuran under controlled conditions. This method highlights the importance of functional groups that facilitate nucleophilic attack and electrophilic substitution.

Enzyme Inhibition

This compound has demonstrated significant biological activities in various studies:

  • Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial in the context of neurodegenerative diseases such as Alzheimer’s disease. By inhibiting AChE, the compound may help increase acetylcholine levels in the brain, potentially improving cognitive function.
  • Anti-cancer Properties : Research indicates that this compound may exhibit anti-cancer properties through mechanisms involving targeted protein degradation pathways. It has shown promise particularly in hematological malignancies, where it may disrupt tumor growth and proliferation.

Case Studies

Several studies have explored the biological effects of compounds related to benzo[1,3]dioxole derivatives:

  • Antimitotic Activity : Derivatives of 6-benzyl-1,3-benzodioxole have been shown to inhibit microtubule assembly and act as competitive inhibitors of colchicine binding to tubulin. This suggests that structural integrity of the dioxole ring is essential for maintaining antitubulin activity .
  • Analgesic and Anti-inflammatory Effects : Compounds with similar structural motifs have been screened for their activity as cyclooxygenase inhibitors (COX-1/COX-2). Some derivatives exhibited significant analgesic and anti-inflammatory effects comparable to standard drugs like sodium diclofenac .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMechanism/Notes
This compoundAChE InhibitorPotential cognitive enhancer in Alzheimer's disease
6-benzyl-1,3-benzodioxoleAntimitoticInhibits microtubule assembly
Various COX inhibitorsAnalgesic/Anti-inflammatorySignificant reduction in inflammation markers

Q & A

Q. Critical Parameters :

  • Temperature control (60–80°C) minimizes side reactions.
  • Anhydrous conditions prevent hydrolysis of methoxy groups.
  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Basic: Which spectroscopic techniques are optimal for characterizing this compound, and how do the 2,3-dimethoxy groups affect spectral data?

Methodological Answer:

  • 1H NMR :
    • Benzo[1,3]dioxole protons resonate as a singlet at δ 6.7–6.9 ppm.
    • Methoxy groups (OCH3_3) appear as singlets at δ 3.8–4.0 ppm; the 2,3-substitution splits benzylamine aromatic protons into distinct doublets (J = 8–10 Hz) .
  • 13C NMR :
    • Methoxy carbons at δ 55–57 ppm; benzodioxole carbons at δ 100–110 ppm.
  • IR : Strong C-O stretches (1,250–1,275 cm1^{-1}) confirm methoxy and dioxole groups .
  • Mass Spec : Molecular ion peak at m/z 329.3 (calculated for C17_{17}H19_{19}NO4_4) .

Advanced: How can regioselectivity challenges in introducing 2,3-dimethoxy groups be addressed during synthesis?

Methodological Answer:
Regioselective introduction of 2,3-dimethoxy groups requires:

  • Protecting group strategies : Temporary protection of the benzylamine nitrogen with Boc or Fmoc to prevent unwanted side reactions .
  • Directed ortho-metalation : Use of directing groups (e.g., -OMe) with LDA (lithium diisopropylamide) to selectively functionalize positions 2 and 3 .
  • Cross-coupling : Suzuki-Miyaura coupling with pre-functionalized boronic esters for precise substitution .

Q. Validation :

  • Monitor reaction progress via TLC or HPLC-MS.
  • Compare with reference spectra of intermediates .

Advanced: What in vitro assays are suitable for evaluating antitumor activity, and how do structural modifications impact potency?

Methodological Answer:

  • Cell viability assays : MTT or resazurin-based assays using HeLa, A549, and MCF-7 cell lines (IC50_{50} values typically 10–50 μM for analogs) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining to quantify apoptotic cells.
  • SAR Insights :
    • 2,3-Dimethoxy substitution enhances steric bulk, potentially improving binding to tubulin or kinase pockets compared to monosubstituted analogs (e.g., 3-methoxy derivatives show lower IC50_{50} in ).
    • Oxalate salt forms improve solubility, increasing bioavailability in cell-based assays .

Advanced: How can computational modeling predict target interactions, and what validation experiments are recommended?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to β-tubulin (PDB: 1SA0) or EGFR kinase (PDB: 1M17). Key interactions:
    • Hydrogen bonding between methoxy groups and Thr274 (tubulin).
    • π-π stacking of benzodioxole with Phe272 .
  • Validation :
    • Surface plasmon resonance (SPR) to measure binding affinity (KD_D).
    • Competitive inhibition assays with colchicine (tubulin) or erlotinib (EGFR) .

Advanced: How do salt forms (e.g., hydrochloride vs. oxalate) influence physicochemical properties and bioactivity?

Methodological Answer:

  • Solubility :
    • Hydrochloride salts: >5 mg/mL in water (pH 2–3).
    • Oxalate salts: Enhanced solubility at neutral pH (3–4 mg/mL) due to ionic interactions .
  • Stability :
    • Hydrochlorides are hygroscopic; store under argon.
    • Oxalates exhibit better thermal stability (decomposition >200°C) .
  • Bioactivity : Oxalate salts show 20–30% higher cellular uptake in A549 cells due to improved dissolution .

Advanced: What crystallographic techniques resolve the compound’s solid-state structure, and how do substituents affect packing?

Methodological Answer:

  • X-ray diffraction : Single-crystal analysis (Mercury CSD 2.0 software) reveals:
    • Hydrogen bonding between amine protons and oxalate counterions.
    • Parallel-displaced π-stacking of benzodioxole and dimethoxybenzyl groups (distance: 3.5–4.0 Å) .
  • Impact of substituents :
    • 2,3-Dimethoxy groups introduce steric hindrance, reducing crystal symmetry compared to monosubstituted analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.